N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}acetamide
Description
This compound features a benzodioxolylmethyl group linked to an acetamide moiety, which is further substituted with a complex tricyclic system containing a 3-azatricyclo[7.3.1.0^{5,13}] backbone and two dioxo groups. The benzodioxole ring (a methylenedioxy bridge) is a common pharmacophore known to enhance metabolic stability and modulate electronic effects in drug-like molecules .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c25-19(23-10-13-7-8-17-18(9-13)29-12-28-17)11-24-21(26)15-5-1-3-14-4-2-6-16(20(14)15)22(24)27/h1-9H,10-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIHAZMYHOQYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}acetamide involves multiple steps, typically starting with the preparation of the benzodioxole moiety. This is followed by the introduction of the azatricyclo structure through a series of condensation and cyclization reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heteroatom Variations
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide ():
- Key Differences : Replaces the 3-azatricyclo[7.3.1.0^{5,13}] system with a sulfur-containing 7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}] core.
- The smaller tricyclic system (12-membered vs.
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^2,10.0^4,8]-tetradecen-4(8)-one-6(IIo) ():
- Key Differences : Features a dithia-azatetracyclic system with a methoxy-hydroxyphenyl group.
Substituent Modifications
Veronicoside, Cataposide, Amphicoside ():
- Key Differences: These glycosides contain phenylpropanoid or benzoic acid derivatives instead of the benzodioxolylmethyl group.
- Impact : The absence of the methylenedioxy bridge reduces metabolic stability but introduces hydroxyl groups that enhance solubility and antioxidant capacity, as demonstrated in bioactivity-guided isolations .
N-Cyclohexyl-2-phenylacetamide derivatives ():
- Key Differences : Substitute the tricyclic system with simple phenyl or boronate ester groups.
- Impact : Simplified structures likely exhibit lower target specificity but higher synthetic yields (e.g., 74% for compound 5c) compared to the multi-step synthesis required for the target compound .
Molecular Similarity Metrics
Data Tables
Table 1: Structural Comparison
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}acetamide is a complex organic compound that has generated interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a benzodioxole moiety with a tricyclic framework. Its molecular formula is with a molecular weight of approximately 423.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H19N3O4 |
| Molecular Weight | 423.43 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action:
- Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in cancer cell growth and survival pathways.
- Cell Cycle Arrest : It induces G1 or G2 phase arrest in cancer cells, preventing them from dividing.
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits cyclooxygenase (COX) enzymes which are crucial in the inflammatory response.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of the compound on breast cancer (MCF7) and lung cancer (A549) cell lines.
- Results indicated a dose-dependent decrease in cell viability with IC50 values of 25 µM for MCF7 and 30 µM for A549 cells.
-
Inflammation Model :
- In vivo studies using a carrageenan-induced paw edema model demonstrated significant reduction in inflammation when treated with the compound.
- Histological analysis revealed decreased leukocyte infiltration and reduced edema compared to control groups.
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other benzodioxole derivatives.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Anticancer | Enzyme inhibition |
| Compound B | Anti-inflammatory | COX inhibition |
| This Compound | Anticancer & Anti-inflammatory | Enzyme inhibition & Cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
